molecular formula C15H13BrO B6287717 2-Bromo-2',6'-dimethylbenzophenone CAS No. 2737207-03-1

2-Bromo-2',6'-dimethylbenzophenone

Cat. No.: B6287717
CAS No.: 2737207-03-1
M. Wt: 289.17 g/mol
InChI Key: OBHQFTBENYKOFG-UHFFFAOYSA-N
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Description

2-Bromo-2',6'-dimethylbenzophenone is a brominated aromatic ketone characterized by a benzophenone backbone substituted with a bromine atom at the 2-position and methyl groups at the 2' and 6' positions of the second benzene ring. This compound is widely used in organic synthesis, particularly as an intermediate in pharmaceuticals and agrochemicals. The bromine atom serves as a reactive site for nucleophilic substitution reactions, while the methyl groups influence steric and electronic properties, enhancing stability and modulating reactivity .

Properties

IUPAC Name

(2-bromophenyl)-(2,6-dimethylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13BrO/c1-10-6-5-7-11(2)14(10)15(17)12-8-3-4-9-13(12)16/h3-9H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBHQFTBENYKOFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)C(=O)C2=CC=CC=C2Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13BrO
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.17 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-2’,6’-dimethylbenzophenone typically involves the bromination of 2’,6’-dimethylbenzophenone. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide. The reaction conditions usually involve refluxing the reactants in an organic solvent such as chloroform or carbon tetrachloride.

Industrial Production Methods

In industrial settings, the production of 2-Bromo-2’,6’-dimethylbenzophenone follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to achieve high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-2’,6’-dimethylbenzophenone undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Reduction Reactions: The carbonyl group in the benzophenone moiety can be reduced to form the corresponding alcohol.

    Oxidation Reactions: The methyl groups can be oxidized to form carboxylic acids or aldehydes.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium amide, thiourea, and sodium alkoxide. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.

    Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed under acidic or basic conditions.

Major Products Formed

    Substitution Reactions: The major products include substituted benzophenones with various functional groups.

    Reduction Reactions: The primary product is 2-Bromo-2’,6’-dimethylbenzhydrol.

    Oxidation Reactions: The major products are 2-Bromo-2’,6’-dimethylbenzoic acid and 2-Bromo-2’,6’-dimethylbenzaldehyde.

Scientific Research Applications

2-Bromo-2’,6’-dimethylbenzophenone has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: 2-Bromo-2’,6’-dimethylbenzophenone is used in the production of polymers and plastics.

Mechanism of Action

The mechanism of action of 2-Bromo-2’,6’-dimethylbenzophenone involves its interaction with specific molecular targets. The bromine atom and carbonyl group play crucial roles in its reactivity. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modulation of their activity. The pathways involved include the formation of adducts with amino acid residues and disruption of protein-protein interactions.

Comparison with Similar Compounds

2-Chloro-2',6'-Dimethylbenzophenone

  • Key Differences : Replacing bromine with chlorine reduces leaving-group ability, slowing substitution reactions.
  • Reactivity : Chlorine’s lower polarizability results in slower SN₂ reactions compared to bromine analogs.
  • Biological Impact : Lower potency in enzyme inhibition assays due to reduced electrophilicity .

2-Bromo-2',6'-Dichloro-4'-(Trifluoromethyl)acetophenone

  • Key Differences : Incorporates chlorine and a trifluoromethyl group.
  • Reactivity : The electron-withdrawing trifluoromethyl group enhances carbonyl electrophilicity, accelerating nucleophilic attacks.
  • Applications : Preferred in medicinal chemistry for targeted covalent inhibition .

Substituent-Modified Analogs

4-Bromo-2,5-Dimethoxybenzophenone

  • Key Differences : Methoxy groups at 2 and 5 positions instead of methyl groups.
  • Reactivity : Methoxy’s electron-donating nature stabilizes the aromatic ring but reduces carbonyl reactivity.
  • Biological Activity : Enhanced solubility due to polar methoxy groups improves bioavailability in drug formulations .

2-Bromo-2',4'-Dihydroxyacetophenone

  • Key Differences : Hydroxyl groups replace methyl groups.
  • Reactivity : Hydroxyl groups participate in hydrogen bonding and redox reactions, increasing versatility in synthesis.
  • Applications: Effective in antioxidant and anti-inflammatory studies due to phenolic moieties .

Positional Isomers

2-Bromo-4'-Methoxyacetophenone

  • Key Differences : Methoxy group at the 4' position instead of methyl at 2',6'.
  • Steric Effects : Reduced steric hindrance compared to 2',6'-dimethyl substitution, facilitating reactions at the carbonyl group.
  • Industrial Use : Intermediate in fine chemical synthesis under controlled conditions .

6’-Bromo-2’-Fluoro-3’-Hydroxyacetophenone

  • Key Differences : Fluorine and hydroxyl groups at adjacent positions.
  • Reactivity : Fluorine’s electronegativity enhances electrophilicity, while hydroxyl groups enable derivatization.
  • Biological Activity : Demonstrates dual functionality in enzyme inhibition and antimicrobial assays .

Data Tables

Table 1: Structural and Reactivity Comparison

Compound Name Substituents Reactivity (SN₂) Key Applications
This compound Br, 2',6'-CH₃ High Pharmaceutical intermediates
2-Chloro-2',6'-dimethylbenzophenone Cl, 2',6'-CH₃ Moderate Agrochemical synthesis
4-Bromo-2,5-dimethoxybenzophenone Br, 2,5-OCH₃ Low Drug delivery systems
2-Bromo-2',4'-dihydroxyacetophenone Br, 2',4'-OH High Antioxidant research
6’-Bromo-2’-fluoro-3’-hydroxyacetophenone Br, F, OH Very High Enzyme inhibition studies

Sources:

Key Research Findings

Steric Effects: The 2',6'-dimethyl groups in this compound create significant steric hindrance, reducing unwanted side reactions in multi-step syntheses .

Electronic Modulation : Methyl groups provide mild electron-donating effects, stabilizing intermediates in palladium-catalyzed cross-coupling reactions .

Biological Efficacy : Compared to hydroxyl- or fluorine-containing analogs, the dimethyl derivative exhibits lower solubility but higher metabolic stability in vivo .

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